molecular formula C9H8BrFO B8215961 3-(3-Bromophenyl)-3-fluorooxetane

3-(3-Bromophenyl)-3-fluorooxetane

Cat. No.: B8215961
M. Wt: 231.06 g/mol
InChI Key: OEKXKWOTBGTWPG-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-fluorooxetane is an organic compound that features a bromophenyl group and a fluorooxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-fluorooxetane typically involves the reaction of 3-bromophenyl derivatives with fluorooxetane precursors. One common method is the nucleophilic substitution reaction where a bromophenyl compound reacts with a fluorooxetane under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-fluorooxetane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine or fluoro groups can lead to the formation of different hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMSO or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of oxetane oxides or ketones.

    Reduction: Formation of hydroxy or alkyl derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-3-fluorooxetane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-fluorooxetane involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in having both bromine and fluorine substituents but differs in the sulfonamide group.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a bromophenyl group but has a different core structure with a pyrazole and hydroxypropene moiety.

Uniqueness

3-(3-Bromophenyl)-3-fluorooxetane is unique due to its combination of a bromophenyl group and a fluorooxetane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(3-bromophenyl)-3-fluorooxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXKWOTBGTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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